molecular formula C21H32NNaO10S2 B14267521 D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt CAS No. 133562-61-5

D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt

Cat. No.: B14267521
CAS No.: 133562-61-5
M. Wt: 545.6 g/mol
InChI Key: XGMAVMGFXICSCU-UHFFFAOYSA-M
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Description

D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dithiocarboxy group and a galactopyranosyl moiety, making it a subject of interest in both synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt typically involves multiple steps. The process begins with the preparation of the dithiocarboxy intermediate, followed by its reaction with 4-methylphenylmethylamine. The final step involves the conjugation of the resulting compound with D-glucitol and D-galactopyranosyl under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in verifying the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The dithiocarboxy group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The galactopyranosyl moiety may facilitate the compound’s uptake by cells, allowing it to exert its effects intracellularly .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt apart is its combination of the dithiocarboxy group and the galactopyranosyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

133562-61-5

Molecular Formula

C21H32NNaO10S2

Molecular Weight

545.6 g/mol

IUPAC Name

sodium;N-[(4-methylphenyl)methyl]-N-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]carbamodithioate

InChI

InChI=1S/C21H33NO10S2.Na/c1-10-2-4-11(5-3-10)6-22(21(33)34)7-12(25)15(27)19(13(26)8-23)32-20-18(30)17(29)16(28)14(9-24)31-20;/h2-5,12-20,23-30H,6-9H2,1H3,(H,33,34);/q;+1/p-1

InChI Key

XGMAVMGFXICSCU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(=S)[S-].[Na+]

Origin of Product

United States

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